molecular formula C5H4INO B1320987 4-iodopyridin-2(1H)-one CAS No. 858839-90-4

4-iodopyridin-2(1H)-one

Cat. No.: B1320987
CAS No.: 858839-90-4
M. Wt: 221 g/mol
InChI Key: POHJRJNCZQENQG-UHFFFAOYSA-N
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Description

4-Iodopyridin-2(1H)-one is an organic compound that belongs to the class of iodopyridines. It is characterized by the presence of an iodine atom attached to the fourth position of a pyridine ring, which also contains a keto group at the second position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodopyridin-2(1H)-one can be achieved through several methods. One common approach involves the iodination of pyridin-2(1H)-one. This can be done using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions and yields the desired product with good selectivity.

Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of 2-pyridone with an aryl iodide in the presence of a palladium catalyst and a base can lead to the formation of this compound. This method is advantageous due to its high efficiency and the ability to introduce various functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions. The use of automated systems for reagent addition and product isolation further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Iodopyridin-2(1H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.

    Oxidation and Reduction: The keto group in the pyridine ring can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.

Major Products

    Substitution: Products include azido-pyridones, cyano-pyridones, and other substituted pyridones.

    Oxidation: Products include pyridine carboxylic acids.

    Reduction: Products include pyridine alcohols.

    Coupling: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Iodopyridin-2(1H)-one is utilized in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials, including dyes and polymers.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromopyridin-2(1H)-one
  • 4-Chloropyridin-2(1H)-one
  • 4-Fluoropyridin-2(1H)-one

Uniqueness

4-Iodopyridin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets and its overall chemical behavior.

Properties

IUPAC Name

4-iodo-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHJRJNCZQENQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608939
Record name 4-Iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858839-90-4
Record name 4-Iodopyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-1,2-dihydropyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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